
2-Fluoro-6-iodophenol
Overview
Description
2-Fluoro-6-iodophenol (CAS: 28177-50-6) is a halogenated phenol derivative with the molecular formula C₆H₄FIO and a molecular weight of 237.998–238.00 g/mol . It is characterized by a hydroxyl group (-OH) at position 1, fluorine at position 2, and iodine at position 6 on the benzene ring. This compound is commercially available with a purity of ≥95% and is classified under Protein Degrader Building Blocks, indicating its utility in synthesizing proteolysis-targeting chimeras (PROTACs) and related biomedical research . Its applications are restricted to professional manufacturing and research laboratories due to safety considerations .
Preparation Methods
Hydrolysis of Carbamic Acid Esters
One established method involves the hydrolysis of carbamic acid esters of 2-fluoro-6-iodophenyl derivatives. For example, the hydrolysis of carbamic acid, (1-methylethyl)-, 2-fluoro-6-iodophenyl ester in the presence of sodium hydroxide in tetrahydrofuran and ethanol at room temperature (20°C) for 2 hours yields 2-fluoro-6-iodophenol with approximately 97% yield.
Parameter | Details |
---|---|
Starting material | Carbamic acid, (1-methylethyl)-, 2-fluoro-6-iodophenyl ester |
Reagents | Sodium hydroxide |
Solvents | Tetrahydrofuran, ethanol |
Temperature | 20°C |
Reaction time | 2 hours |
Yield | 97% |
This method is advantageous due to its high yield and mild reaction conditions, minimizing side reactions.
Direct Iodination of Fluorophenols
Direct iodination of fluorophenols is a classical approach to introduce iodine selectively at the ortho position relative to the hydroxyl group. A highly selective and efficient iodination method uses an in situ generated iodinating reagent from sodium hypochlorite and sodium iodide in aqueous alcohol solvents. This method provides excellent regioselectivity and good yields of iodophenols, including this compound analogs.
Key features of this method include:
- Use of sodium hypochlorite (NaOCl) and sodium iodide (NaI) to generate the iodinating species.
- Control of iodination extent by stoichiometry.
- Improved selectivity and yield with the addition of sodium hydroxide.
- Solvent effects: bulkier alcohols favor para substitution but can be tuned for ortho substitution.
Parameter | Details |
---|---|
Starting material | 2-Fluorophenol or substituted phenols |
Reagents | NaOCl, NaI, NaOH |
Solvent | Aqueous alcohol (e.g., tert-butyl alcohol) |
Temperature | Typically 0°C to room temperature |
Reaction time | Variable, typically 0.5 to 3 hours |
Selectivity | High ortho or para selectivity depending on conditions |
Yield | Fair to excellent (up to >90% in some cases) |
This method is noted for its operational simplicity and environmental friendliness, avoiding heavy metals or harsh conditions.
Iodination Using Trichloroisocyanuric Acid (TCCA)
A patented method describes the preparation of iodophenol compounds, including this compound, by iodination of phenolic compounds in methanol using potassium iodide and sodium hydroxide, with trichloroisocyanuric acid as the oxidant. The reaction is conducted at low temperature (0°C) with slow addition of TCCA solution, followed by workup involving acidification and recrystallization.
This method offers:
- High iodine service efficiency.
- Good reaction selectivity.
- Low toxicity and pollution.
- High yields (typically 77% to 93% depending on substrate).
Parameter | Details |
---|---|
Starting material | 2-Fluorophenol or substituted phenols |
Reagents | Potassium iodide (KI), sodium hydroxide (NaOH), trichloroisocyanuric acid (TCCA) |
Solvent | Dry methanol |
Temperature | 0°C during addition, then warmed to 20°C |
Reaction time | 0.5 to 3 hours |
Workup | Acidification to pH 2-5, filtration, washing, recrystallization |
Yield | 77% to 93% depending on substrate |
This approach is scalable and suitable for industrial applications due to its cost-effectiveness and environmental profile.
Method | Yield (%) | Selectivity | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Hydrolysis of carbamic acid esters | ~97 | High (targeted hydrolysis) | Mild, 20°C, 2 h | High yield, mild conditions | Requires carbamic ester precursor |
NaOCl/NaI iodination | Up to >90 | High ortho/para control | Aqueous alcohol, 0-RT, 0.5-3 h | Simple, environmentally friendly | May require optimization for regioselectivity |
TCCA/KI/NaOH iodination | 77-93 | Good selectivity | Methanol, 0-20°C, 0.5-3 h | High efficiency, low toxicity | Requires careful temperature control |
- The hydrolysis method reported by Kauch and Hoppe (2006) is well-documented for producing this compound with high purity and yield.
- The NaOCl/NaI method offers a green chemistry approach with excellent selectivity, as demonstrated by Edgar and Falling (1990), who showed superior yields and selectivity compared to other iodination methods.
- The TCCA-based iodination method patented in 2008 provides a practical and scalable route with good yields and minimal environmental impact, suitable for industrial synthesis.
- Solvent choice and reaction temperature critically influence regioselectivity and yield in iodination reactions.
- Addition of base (NaOH) improves selectivity by deprotonating phenols, enhancing nucleophilicity and directing iodination.
The preparation of this compound can be efficiently achieved by:
- Hydrolysis of carbamic acid esters under mild basic conditions.
- Direct iodination of fluorophenols using sodium hypochlorite and sodium iodide in aqueous alcohol solvents.
- Iodination with potassium iodide and trichloroisocyanuric acid in methanol under controlled temperature.
Each method offers distinct advantages in terms of yield, selectivity, environmental impact, and scalability. Selection depends on available starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Reactions: Products like 2-fluoro-6-azidophenol or 2-fluoro-6-cyanophenol.
Oxidation Reactions: Products like 2-fluoro-6-iodoquinone.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
2-Fluoro-6-iodophenol has been investigated for its potential as an antiviral agent. Research indicates that halogenated phenols can exhibit inhibitory effects on viral RNA synthesis. For instance, compounds similar to this compound have shown promise in inhibiting the replication of viruses such as hepatitis C virus (HCV) through mechanisms involving interference with viral polymerases .
Structure-Activity Relationship Studies
The structural modifications of phenolic compounds, including the introduction of fluorine and iodine substituents, have been studied to enhance biological activity. The presence of these halogens can improve binding affinity to biological targets, thus influencing the efficacy of therapeutic agents .
Biochemical Applications
Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its inhibitory action is attributed to the ability of halogenated phenols to interact with active sites of enzymes, thereby modulating their activity. This property is particularly useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Cell Wall Component Modification in Plants
In plant biology, derivatives of fluorinated phenols have been shown to affect cell wall composition and growth characteristics. For example, studies have indicated that fluorinated monosaccharides can inhibit fucosylation processes in plant cell walls, leading to altered growth patterns in species such as Arabidopsis thaliana. This suggests potential applications in agricultural biotechnology for manipulating plant growth traits .
Material Science
Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing advanced materials with specific functional properties. Its unique chemical characteristics allow it to be incorporated into polymers or coatings that require enhanced thermal stability or chemical resistance. Such materials are valuable in various industrial applications, including electronics and protective coatings .
Data Table: Summary of Applications
Case Study 1: Antiviral Properties
A study conducted on the antiviral properties of halogenated phenols found that compounds structurally related to this compound exhibited significant inhibition of HCV replication in vitro. The mechanism involved direct interaction with viral polymerases, thereby preventing RNA synthesis and subsequent viral proliferation.
Case Study 2: Plant Growth Modulation
In research examining the effects of fluorinated monosaccharides on Arabidopsis thaliana, it was observed that treatment with this compound derivatives led to reduced root elongation due to inhibited fucosylation. This finding highlights the potential for using such compounds in agricultural practices aimed at modifying plant growth responses.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodophenol in chemical reactions involves the activation of the phenolic hydroxyl group and the halogen atoms. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, making it more reactive towards nucleophilic substitution. The iodine atom, being a good leaving group, facilitates various substitution and coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluoro-Iodophenols
Several fluoro-iodophenol isomers exist, differing in the positions of fluorine and iodine substituents. Key examples include:
Compound Name | CAS Number | Substituent Positions | Purity (%) | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|---|
2-Fluoro-4-iodophenol | 2713-28-2 | 2-F, 4-I | 97 | 238.00 | Pharmaceutical intermediates |
2-Fluoro-5-iodophenol | 186589-89-9 | 2-F, 5-I | 97 | 238.00 | Organic synthesis |
3-Fluoro-2-iodophenol | 863870-85-3 | 3-F, 2-I | 95 | 238.00 | Chemical research |
2-Fluoro-6-iodophenol | 28177-50-6 | 2-F, 6-I | 95–97 | 238.00 | Protein degradation studies |
Key Findings :
- Steric and Electronic Effects: The ortho positioning of fluorine and iodine in this compound creates steric hindrance, which may enhance its binding specificity in protein-degrading molecules compared to para-substituted isomers like 2-fluoro-4-iodophenol .
- Synthetic Challenges: Isomers with substituents in meta positions (e.g., 3-fluoro-2-iodophenol) often exhibit lower purity (95%), suggesting more complex synthesis or purification requirements .
Functional Group Variants
2-Fluoro-6-iodobenzoic Acid vs. This compound
- Structural Difference : Replacement of the hydroxyl (-OH) group with a carboxylic acid (-COOH).
- Applications: Benzoic acid derivatives are used as intermediates in drug synthesis, whereas the phenolic hydroxyl group in this compound enables hydrogen bonding, critical for biochemical interactions .
2-Fluoro-6-iodoanisole vs. This compound
- Structural Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.
- Reactivity: Anisole derivatives are less acidic (pKa ~10 vs. ~8 for phenol), making this compound more reactive in electrophilic substitutions .
Halogen-Substituted Phenols
2-Fluorophenol (CAS: 367-12-4)
- Structural Difference : Lacks the iodine substituent.
- Properties : Lower molecular weight (112.10 g/mol) and higher volatility. Used as a solvent or intermediate in agrochemicals .
2-Iodophenol
- Structural Difference : Lacks the fluorine substituent.
- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions due to iodine’s role as a leaving group .
Heterocyclic Analogues
2-Fluoro-5-(4-fluorophenyl)pyridine
- Structural Difference : Pyridine ring replaces the benzene ring.
- Applications : Acts as a precursor in bioactive molecule synthesis, highlighting the versatility of fluorine and iodine in medicinal chemistry .
Research Findings and Industrial Relevance
- Protein Degradation: this compound’s unique substitution pattern enhances its role in PROTACs, where precise steric and electronic properties are critical for target protein binding .
- Synthetic Routes: Methods like sodium metabisulfite-mediated cyclization (used for related benzimidazoles) may be adaptable for synthesizing fluoro-iodophenol derivatives .
- Safety and Handling: Classified as hazardous for professional use only, with stringent shipping restrictions to non-industrial facilities .
Biological Activity
2-Fluoro-6-iodophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorine atom at the ortho position and an iodine atom at the para position relative to the hydroxyl group on the benzene ring. This unique arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms enhances binding affinity and specificity for certain biological targets. The hydroxyl group can participate in hydrogen bonding, which is essential for its activity against protein targets such as protein tyrosine kinases (PTKs) and cyclooxygenase (COX) enzymes.
Inhibition of Protein Tyrosine Kinases (PTKs)
A study investigated the structure-activity relationship (SAR) of halophenols, including this compound, focusing on their PTK inhibitory activities. The results indicated that while many halophenols exhibited significant inhibitory effects, this compound did not show comparable activity to more potent derivatives. However, it was noted that modifications to the halogen substituents could potentially enhance its inhibitory effects against PTKs .
Anti-inflammatory Activity
Another aspect of research highlighted the potential anti-inflammatory properties of halogenated phenols. This compound was evaluated alongside other similar compounds for their ability to inhibit COX enzymes, which are critical in inflammatory pathways. Preliminary findings suggested that while it may not be among the most potent inhibitors, it could still contribute to a broader pharmacological profile when used in combination with other compounds.
Case Study 1: In Vitro Studies
In vitro studies demonstrated that this compound exhibited some degree of cytotoxicity against various cancer cell lines, although further studies are needed to elucidate its mechanism of action fully. The compound's lipophilicity may enhance its bioavailability and facilitate cellular uptake, making it a candidate for further investigation in cancer therapeutics.
Case Study 2: Synthesis and Pharmacological Screening
A series of derivatives based on this compound were synthesized to evaluate their biological activities. Some derivatives showed promising results in inhibiting cell proliferation in leukemia models, suggesting that structural modifications could lead to enhanced therapeutic agents .
Data Summary
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | Not specified | Moderate PTK inhibition; potential anti-inflammatory properties |
Genistein | 13.6 | Positive control for PTK inhibition |
Other Halophenols | <12.9 | Stronger PTK inhibitors compared to this compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-6-iodophenol, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves halogenation or iodination of fluorophenol derivatives. Key parameters include temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalysts (e.g., iodine monochloride or CuI). Yield optimization requires monitoring via HPLC or GC-MS, with purity confirmed by /-NMR and mass spectrometry. Contamination risks (e.g., di-iodinated byproducts) necessitate iterative recrystallization or column chromatography .
Q. How does the electronic interplay between fluorine and iodine substituents affect the compound’s acidity and solubility?
- Methodological Answer: Acidity (pKa) can be measured via potentiometric titration in aqueous/organic solvents. Fluorine’s electron-withdrawing effect enhances phenol acidity, while iodine’s polarizability may reduce solubility in non-polar media. Computational studies (DFT) can model charge distribution, validated by experimental UV-Vis or -NMR shifts .
Q. What are the stability challenges of this compound under varying storage conditions?
- Methodological Answer: Stability assays under light, humidity, and oxygen exposure are critical. Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring identify decomposition pathways (e.g., dehalogenation or oxidation). Argon-atmosphere storage in amber vials at −20°C is recommended for long-term preservation .
Advanced Research Questions
Q. How can this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are the mechanistic bottlenecks?
- Methodological Answer: The iodine atom facilitates palladium-catalyzed couplings. Mechanistic studies (kinetic profiling, TEM/SEM for catalyst surface analysis) reveal competing pathways: oxidative addition vs. steric hindrance from fluorine. Optimizing ligand systems (e.g., SPhos or XPhos) and base strength (KPO vs. CsCO) improves regioselectivity .
Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?
- Methodological Answer: Discrepancies in -NMR chemical shifts (δ −110 to −120 ppm) may arise from solvent effects or paramagnetic impurities. Multi-technique validation (FT-IR, X-ray crystallography) and referencing against databases (e.g., SDBS or PubChem) clarify structural assignments. Collaborative data-sharing platforms (e.g., Zenodo) mitigate reproducibility issues .
Q. How does the compound’s conformational flexibility influence its bioactivity in antimicrobial assays?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations predict binding modes to bacterial targets (e.g., enoyl-ACP reductase). Experimental validation via MIC assays (against S. aureus or E. coli) with structure-activity relationship (SAR) analysis identifies critical substituent interactions. Conflicting bioactivity data may stem from assay conditions (aerobic vs. anaerobic) .
Q. Methodological Frameworks for Research Design
Applying the PICOT Framework to Comparative Studies of Halogenated Phenols
- Population : Halogenated phenol derivatives (e.g., this compound vs. 4-Chloro-2-iodophenol).
- Intervention : Varying halogen electronegativity and steric profiles.
- Comparison : Reactivity in nucleophilic aromatic substitution.
- Outcome : Rate constants (k) and activation parameters (ΔG‡).
- Time : Reaction monitoring via in-situ IR or stopped-flow techniques .
Addressing Ethical and Safety Considerations in Handling this compound
- Risk Mitigation: Toxicity screening (AMES test for mutagenicity; LD in murine models) and PPE protocols (glove boxes for iodinated vapors). Waste disposal must follow halogen-specific regulations (e.g., EPA guidelines). Institutional review boards (IRBs) should approve protocols involving biological testing .
Q. Key Research Gaps
- Electrocatalytic Applications : Unexplored potential in CO reduction or battery electrolytes.
- Supramolecular Chemistry : Role in halogen-bonded frameworks for crystal engineering.
Properties
IUPAC Name |
2-fluoro-6-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFARONFWYBCKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623663 | |
Record name | 2-Fluoro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-50-6 | |
Record name | 2-Fluoro-6-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28177-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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